4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one
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Overview
Description
4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one is a compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it a subject of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one typically involves the Suzuki coupling reaction. This method employs the reaction between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(9H-Carbazol-9-yl)phenylboronic acid
- 9-Methyl-9H-carbazole-2-carbaldehyde
- 3,6-Dimethyl-9H-carbazole
Uniqueness
4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one stands out due to its methoxy group at the 7-position and the butan-2-one moiety. These structural features contribute to its unique chemical and physical properties, making it suitable for specific applications in organic electronics and pharmaceuticals .
Properties
CAS No. |
93627-32-8 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-(7-methoxy-9H-carbazol-2-yl)butan-2-one |
InChI |
InChI=1S/C17H17NO2/c1-11(19)3-4-12-5-7-14-15-8-6-13(20-2)10-17(15)18-16(14)9-12/h5-10,18H,3-4H2,1-2H3 |
InChI Key |
FITOJFNZHUDYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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